(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine (5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.: 626208-62-6
VCID: VC7430310
InChI: InChI=1S/C11H17NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h4-5,10,12H,2-3,6-8H2,1H3
SMILES: CC1=CC=C(O1)CNCC2CCCO2
Molecular Formula: C11H17NO2
Molecular Weight: 195.262

(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS No.: 626208-62-6

Cat. No.: VC7430310

Molecular Formula: C11H17NO2

Molecular Weight: 195.262

* For research use only. Not for human or veterinary use.

(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine - 626208-62-6

Specification

CAS No. 626208-62-6
Molecular Formula C11H17NO2
Molecular Weight 195.262
IUPAC Name N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Standard InChI InChI=1S/C11H17NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h4-5,10,12H,2-3,6-8H2,1H3
Standard InChI Key GFRLOYQDBHXKHZ-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CNCC2CCCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine, reflects its bifunctional design:

  • A 5-methylfuran-2-ylmethyl group, characterized by a five-membered aromatic furan ring with a methyl substituent at the 5-position.

  • A tetrahydrofuran-2-ylmethyl group, comprising a saturated oxygen-containing heterocycle.
    These subunits connect via a secondary amine (–NH–), creating a hybrid structure that merges aromatic and non-aromatic features.

Table 1: Key Molecular Properties

PropertyValue
CAS No.626208-62-6
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.262 g/mol
IUPAC NameN-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Topological Polar Surface Area32.4 Ų

The Topological Polar Surface Area (TPSA) of 32.4 Ų, calculated from its structure, indicates moderate polarity, influencing solubility in organic solvents like THF or dichloromethane.

Spectroscopic Characterization

While experimental spectral data for this specific compound remains limited, inferences can be drawn from related furan-THF hybrids:

  • ¹H NMR: Expected signals include:

    • Aromatic protons on the furan ring (δ 6.1–7.3 ppm).

    • Methyl group protons (δ 1.8–2.1 ppm).

    • THF ring protons (δ 1.5–4.0 ppm).

  • IR Spectroscopy: Strong absorption bands for C–O–C (furan/THF, ~1050 cm⁻¹) and N–H stretching (~3300 cm⁻¹).

Synthesis and Optimization Strategies

Conventional Alkylation Pathways

The primary synthetic route involves sequential alkylation reactions:

  • Furan Subunit Preparation: 5-Methylfurfuryl alcohol undergoes chlorination to form 5-methylfurfuryl chloride.

  • THF Subunit Functionalization: THF-2-methanol is similarly converted to THF-2-methyl chloride.

  • Amine Coupling: Reaction of both chlorinated intermediates with ammonia or a primary amine under basic conditions (e.g., K₂CO₃) yields the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Furan chlorinationSOCl₂, DMF catalyst, 0°C85
THF chlorinationPCl₃, toluene, reflux78
Amine couplingNH₃, K₂CO₃, DMF, 60°C62

Enzymatic and Flow Chemistry Approaches

Recent advances in lipase-catalyzed esterification (as demonstrated in furan-THF surfactant synthesis ) suggest alternative pathways:

  • Candida antarctica lipase B facilitates amine-ester interchange under vacuum (5 torr) at 70°C, enabling milder conditions compared to traditional alkylation.

  • Continuous flow reactors improve yield (≥90%) and purity by optimizing residence time and temperature gradients .

Derivative ClassReactionApplication
PolyamidesCondensation with diacidsBiodegradable polymers
Metal complexesCoordination with Cu(II)Catalytic oxidation
Schiff basesReaction with aldehydesAntimicrobial agents

Biological Activity Hypotheses

Though direct studies are sparse, furan-amine hybrids exhibit:

  • Antimicrobial Effects: Disruption of microbial cell membranes via lipid bilayer interaction.

  • Antioxidant Capacity: Radical scavenging by the furan π-system.

  • Neuroprotective Potential: Modulation of glutamate receptors in THF-containing analogs.

Future Directions and Challenges

Scalability and Green Chemistry

Current limitations in yield (≤62%) necessitate exploration of:

  • Microwave-assisted synthesis to accelerate reaction kinetics.

  • Ionic liquid solvents to reduce environmental impact .

Biological Profiling

Priority research areas include:

  • In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa).

  • Molecular docking studies to predict target engagement (e.g., COX-2, β-amyloid).

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